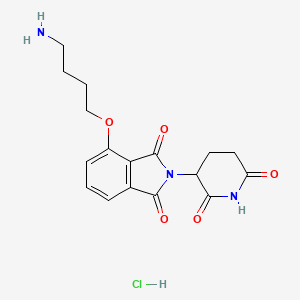

沙利度胺-O-C4-NH2(盐酸盐)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

沙利度胺-连接子9是一种由沙利度胺衍生而来的化合物,沙利度胺是一种在20世纪50年代和60年代因其致畸作用而声名狼藉的药物。 沙利度胺及其衍生物,包括沙利度胺-连接子9,此后已被重新用于各种治疗应用,特别是在癌症治疗和免疫调节领域 . 沙利度胺-连接子9专门设计用于靶向蛋白质降解,这是一种药物发现的新方法,旨在选择性降解致病蛋白 .

科学研究应用

作用机制

未来方向

The future directions of Thalidomide-O-C4-NH2 (hydrochloride) are likely to be influenced by ongoing research in the field of targeted protein degradation and PROTAC technology . As this compound plays a crucial role in these areas, advancements could lead to the development of more effective therapeutic strategies.

生化分析

Biochemical Properties

Thalidomide-O-C4-NH2 (hydrochloride) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary target of Thalidomide-O-C4-NH2 (hydrochloride) is the cereblon (CRBN) E3 ubiquitin ligase . The nature of these interactions involves the binding of Thalidomide-O-C4-NH2 (hydrochloride) to CRBN, which increases the affinity of CRBN to the transcription factors IKZF1 and IKZF3 .

Cellular Effects

The effects of Thalidomide-O-C4-NH2 (hydrochloride) on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The binding of Thalidomide-O-C4-NH2 (hydrochloride) to CRBN leads to ubiquitination and degradation of these neo-substrates, resulting in changes in gene expression .

Molecular Mechanism

The molecular mechanism of Thalidomide-O-C4-NH2 (hydrochloride) involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding of Thalidomide-O-C4-NH2 (hydrochloride) to CRBN leads to the ubiquitination and subsequent degradation of certain proteins .

准备方法

沙利度胺-连接子9的合成涉及制备可以与沙利度胺结合的小分子连接子。 这些连接子旨在增强缀合物的溶解度、细胞渗透性和整体功效 . 合成路线通常涉及形成五氟苯酯中间体,然后与沙利度胺反应形成最终的缀合物 . 工业生产方法侧重于通过控制反应条件和纯化技术来优化化合物的产率和纯度 .

化学反应分析

沙利度胺-连接子9经历各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和用于取代反应的亲核试剂 . 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,沙利度胺-连接子9的氧化会导致羟基化衍生物的形成,而还原会导致胺类产物的生成 .

相似化合物的比较

属性

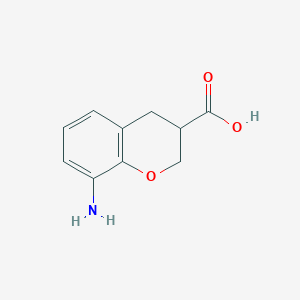

IUPAC Name |

4-(4-aminobutoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5.ClH/c18-8-1-2-9-25-12-5-3-4-10-14(12)17(24)20(16(10)23)11-6-7-13(21)19-15(11)22;/h3-5,11H,1-2,6-9,18H2,(H,19,21,22);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXZGWPQXJYEPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2407594.png)

![Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2407595.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2407598.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2407602.png)

![9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B2407608.png)

![N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2407610.png)